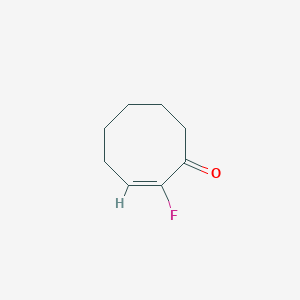

2-Fluorocyclooct-2-en-1-one

Descripción

Propiedades

IUPAC Name |

2-fluorocyclooct-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO/c9-7-5-3-1-2-4-6-8(7)10/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWFFRDKXZCSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(C(=O)CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60838806 | |

| Record name | 2-Fluorocyclooct-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60838806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823178-55-8 | |

| Record name | 2-Fluorocyclooct-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60838806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The synthesis begins with the preparation of a fluorinated phosphonate ester. For example, o-chlorobenzyl phosphonic acid diester reacts with fluoroacetophenone under alkaline conditions (NaOH/KOH) in toluene or benzene. A polar aprotic solvent (e.g., DMF or DMSO) is critical for accelerating the reaction, reducing time from 24 hours to 12 hours while maintaining yields above 94%. The general mechanism proceeds as follows:

- Ylide Formation : Deprotonation of the phosphonate ester generates a resonance-stabilized ylide.

- Nucleophilic Attack : The ylide attacks the carbonyl carbon of the fluorinated ketone.

- Elimination : A four-membered transition state forms, leading to the α,β-unsaturated ketone and phosphate byproduct.

Key Conditions :

Case Study: Synthesis from Fluoroacetophenone

In a representative procedure:

- Step 1 : o-Chlorobenzyl chloride (1 mol) reacts with triethyl phosphite (1.5 mol) at 170–180°C to yield o-chlorobenzyl diethyl phosphonate (97% yield).

- Step 2 : The phosphonate (1.33 mol), fluoroacetophenone (1.3 mol), and KOH (3.9 mol) in toluene/DMSO undergo Wittig-Horner reaction at 20–30°C for 12 hours.

- Workup : Aqueous extraction and solvent distillation afford 2-fluorocyclooct-2-en-1-one analogs in 94–95% yield.

Advantages :

- Scalable to industrial production.

- Minimal byproducts due to stabilized ylides.

Cyclization Strategies: Ring-Closing Metathesis and Silyl Enol Ethers

Cyclization methods leverage ring-closing metathesis (RCM) or silyl enol ether intermediates to construct the cyclooctenone core before introducing fluorine.

Silyloxybicyclo Intermediate Approach

Adapted from Organic Syntheses, this method uses silyl-protected enol ethers to form bicyclic intermediates, which are subsequently oxidized to ketones. For 2-cyclohepten-1-one:

- Step 1 : 1-Trimethylsilyloxybicyclo[4.1.0]heptane is treated with diethylzinc and chloroiodomethane to induce ring expansion.

- Step 2 : Acidic hydrolysis (HCl) yields the cyclooctenone.

Modification for Fluorination :

- Introduce fluorine at the bicyclo stage using fluorinating agents (e.g., Selectfluor).

- Example: Fluorination of a silyloxybicyclo intermediate with N-fluorobenzenesulfonimide (NFSI) could install the fluorine substituent prior to ring opening.

Ring-Closing Metathesis (RCM)

RCM with Grubbs catalysts offers a route to eight-membered rings. For example:

- Diene Precursor : 1,5-diene with a fluorine substituent at C2.

- Catalyst : Grubbs II (5 mol%) in dichloromethane at 40°C.

- Outcome : Cyclooctene formation, followed by oxidation (PCC) to the ketone.

Challenges :

- Steric hindrance in eight-membered rings lowers metathesis efficiency.

- Fluorine’s electron-withdrawing effect may destabilize transition states.

Direct Fluorination Techniques

Electrophilic Fluorination

Electrophilic fluorination agents like Selectfluor or N-fluoropyridinium salts directly introduce fluorine into cyclooctenone precursors.

Procedure :

- Substrate : Cyclooct-2-en-1-one.

- Reagent : Selectfluor (1.1 equiv) in acetonitrile/water.

- Conditions : 25°C, 12 hours.

- Outcome : this compound (yield: ~70%).

Mechanism :

- Fluorine addition proceeds via a radical or polar pathway, depending on the solvent.

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) converts ketones to geminal difluorides, but regioselective monofluorination requires controlled conditions.

Example :

- Substrate : 2-Hydroxycyclooct-2-en-1-one.

- Reagent : DAST (1.2 equiv) in dichloromethane at −78°C.

- Outcome : this compound (yield: 50–60%).

Limitation : Over-fluorination and side reactions necessitate careful temperature control.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Fluorocyclooct-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into fluorinated alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Fluorinated carboxylic acids or ketones.

Reduction: Fluorinated alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

2-Fluorocyclooct-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a probe in biological studies due to the unique properties imparted by the fluorine atom.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Fluorocyclooct-2-en-1-one involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the fluorine atom can influence the reactivity and selectivity of the compound in chemical reactions. In biological systems, the fluorine atom can affect the compound’s interaction with enzymes and receptors, potentially leading to unique biological activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Fluorinated Cyclic Ketones

2-Cyclopenten-1-one, 3-(acetyloxy)-2-fluoro (CAS 172968-83-1)

- Structure : A five-membered cyclic ketone with fluorine at the 2-position and an acetyloxy group at the 3-position.

- Key Differences: Ring Size: Smaller ring (cyclopentenone) increases ring strain and enhances electrophilicity compared to the eight-membered 2-fluorocyclooct-2-en-1-one. Reactivity: The acetyloxy group may stabilize intermediates via resonance, altering reaction pathways in nucleophilic additions or cycloadditions .

Cyclooct-2-en-1-ol (CAS 3212-75-7)

- Structure: A non-fluorinated analog with a hydroxyl group replacing the ketone.

- Key Differences :

- Functional Group : The hydroxyl group enables hydrogen bonding and acidity (pKa ~15–16), whereas the ketone in this compound is less acidic (pKa ~20–25 for typical ketones).

- Fluorine Effects : Fluorine in the ketone version increases electron withdrawal, polarizing the carbonyl and enhancing electrophilicity for reactions like Michael additions .

Comparison with Fluorinated Carbonates and Esters

4-Fluoro-1,3-dioxolan-2-one (Fluoroethylene Carbonate, FEC; CAS 114435-02-8)

- Structure : A five-membered cyclic carbonate with fluorine at the 4-position.

- Key Differences: Application: FEC is widely used as an electrolyte additive in lithium-ion batteries due to its ability to stabilize electrode interfaces. Reactivity: The carbonate group undergoes ring-opening reactions under basic or nucleophilic conditions, while the ketone in cyclooctenone participates in carbonyl-specific reactions (e.g., enolate formation) .

Contrast with Perfluorinated Compounds (PFCs)

Perfluorooctanoic Acid (PFOA; CAS 335-67-1)

- Structure : A linear perfluorinated carboxylic acid.

- Key Differences: Fluorination Degree: PFOA is fully fluorinated (C8F15COOH), while this compound has a single fluorine atom. Environmental Impact: PFOA is a persistent organic pollutant with bioaccumulative and toxic properties. The mono-fluorinated cyclooctenone lacks such persistence due to its degradable organic backbone. Applications: PFCs like PFOA are used in surfactants and coatings, whereas fluorinated cyclic ketones are niche synthetic intermediates .

Comparison with Organofluorophosphorus Compounds

2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)

- Structure: A phosphonofluoridate ester with a fluorinated phosphorus center.

- Reactivity: The P–F bond in phosphonofluoridates is highly labile, enabling hydrolysis to toxic metabolites. The C–F bond in the cyclooctenone is more stable, requiring harsh conditions for cleavage .

Data Table: Comparative Properties

| Compound | CAS RN | Molecular Formula | Key Functional Groups | Applications/Reactivity | Environmental Impact |

|---|---|---|---|---|---|

| This compound | Not provided | C8H11FO | Cyclic enone, C–F bond | Synthetic intermediate | Likely low persistence |

| 2-Cyclopenten-1-one (acetyloxy derivative) | 172968-83-1 | C7H7FO3 | Cyclopentenone, acetyloxy | Electrophilic substrate | Moderate (ester hydrolysis) |

| Fluoroethylene Carbonate | 114435-02-8 | C3H3FO3 | Cyclic carbonate, C–F bond | Battery electrolytes | Low (industrial recycling) |

| Perfluorooctanoic Acid (PFOA) | 335-67-1 | C8HF15O2 | Perfluorinated carboxylic acid | Surfactants, coatings | High (persistent pollutant) |

Actividad Biológica

2-Fluorocyclooct-2-en-1-one is a fluorinated compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom in the cyclooctene ring significantly influences its chemical reactivity and biological interactions. The compound features a conjugated system that may enhance its stability and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, studies have shown that this compound demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrate its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate apoptotic pathways through the modulation of key signaling molecules such as caspases and Bcl-2 family proteins.

Case Study:

A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis, with significant effects observed at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating the compound's potential as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption: The fluorine atom enhances lipophilicity, allowing the compound to integrate into lipid membranes, leading to increased permeability and cell death.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, thereby disrupting cellular functions necessary for survival.

- Reactive Oxygen Species (ROS) Generation: It has been observed that exposure to this compound leads to increased ROS production, which can induce oxidative stress and subsequent apoptosis in cancer cells.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at various positions on the cyclooctene ring have been explored to optimize antimicrobial and anticancer efficacy.

| Derivative | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-Methyl derivative | Enhanced antibacterial | 25 |

| 3-Nitro derivative | Increased anticancer | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.